2,5-dimethyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}furan-3-carboxamide
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Overview
Description
2,5-Dimethyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}furan-3-carboxamide is a complex organic compound that features a furan ring substituted with a carboxamide group and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}furan-3-carboxamide typically involves multiple steps, starting with the formation of the furan ring. The initial steps may include the cyclization of appropriate precursors to form the furan core, followed by the introduction of the carboxamide group. Subsequent steps involve the attachment of the pyrazolyl group and the final substitution with the pyridin-3-yl moiety.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely be scaled up using similar chemical reactions but with optimized conditions to ensure higher yields and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The furan ring can be oxidized to form derivatives.
Reduction: : The carboxamide group can be reduced to an amine.
Substitution: : The pyrazolyl and pyridinyl groups can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: : Furan-3-carboxylic acid derivatives.
Reduction: : 2,5-dimethyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}furan-3-amine.
Substitution: : Substituted pyrazoles and pyridines.
Scientific Research Applications
Chemistry: : It can be used as a building block for synthesizing more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may have applications in drug development, particularly in targeting specific biological pathways.
Industry: : It can be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific biological targets. It may interact with enzymes or receptors, leading to a cascade of biochemical reactions. The molecular pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds might include other furan derivatives or pyrazolyl compounds, but the presence of both the carboxamide and pyridinyl groups sets it apart. Some similar compounds to consider are:
Furan-3-carboxylic acid derivatives
Pyrazole derivatives
Pyridine derivatives
Properties
IUPAC Name |
2,5-dimethyl-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-12-8-16(13(2)23-12)17(22)19-6-7-21-11-15(10-20-21)14-4-3-5-18-9-14/h3-5,8-11H,6-7H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSGBHCFNVJFAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCN2C=C(C=N2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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